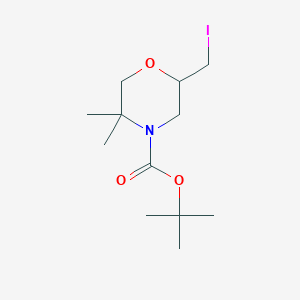

Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate” is a complex organic compound. Based on its name, it likely contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and alcohols .

科学的研究の応用

Synthesis and Chemical Reactions

Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate serves as a versatile reagent in organic synthesis, particularly in palladium-catalyzed aminocarbonylation reactions. For example, Dimethylformamide (DMF) can act as an efficient carbon monoxide source in the palladium-catalyzed aminocarbonylation of aryl bromides, where this compound could potentially be used as a substrate or intermediate. Such reactions are useful for synthesizing aryl amides from aryl bromides under microwave heating, demonstrating the compound's utility in facilitating rapid and efficient chemical transformations (Wan et al., 2002).

Auxiliary and Protecting Group Chemistry

The compound finds application in the synthesis of chiral auxiliaries and protecting groups, which are pivotal in asymmetric synthesis and peptide chemistry. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been used as a chiral auxiliary and a building block in dipeptide synthesis, showcasing the relevance of this compound derivatives in stereocontrolled organic synthesis (Studer et al., 1995).

Materials Science and Photovoltaics

In materials science, derivatives of this compound could be utilized in the design and synthesis of organic dyes and sensitizers for dye-sensitized solar cells. The synthesis of carboxylated cyanine dyes and their application in improving the photoelectric conversion efficiency of solar cells exemplify how such compounds contribute to advancements in renewable energy technologies (Wu et al., 2009).

Environmental and Green Chemistry

The compound's derivatives also find use in environmental and green chemistry applications, such as in the cyclizative fixation of atmospheric CO2 by unsaturated amines. This process efficiently leads to cyclic carbamates, demonstrating the potential of this compound and its derivatives in carbon capture and utilization strategies (Takeda et al., 2012).

特性

IUPAC Name |

tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14,4)5/h9H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIRDOLZENEODO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CN1C(=O)OC(C)(C)C)CI)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2854158.png)

![Ethyl 4-[(2,3,4-trichlorophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2854160.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854161.png)

![1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2854164.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2854169.png)

![9,9-Dimethyl-2,8-dioxadispiro[2.2.46.23]dodecane](/img/structure/B2854174.png)

![2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2854178.png)

![ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate](/img/structure/B2854179.png)